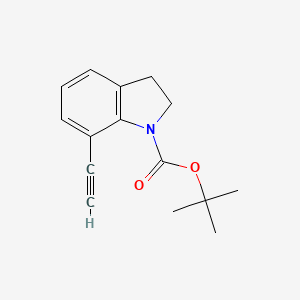

tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

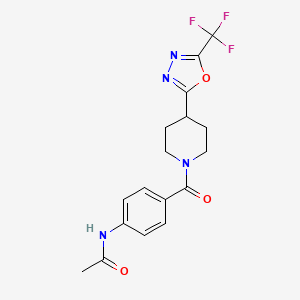

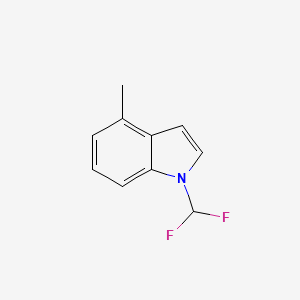

Indole derivatives, such as the one you mentioned, are significant in natural products and drugs . They play a crucial role in cell biology and are often used as biologically active compounds for the treatment of various disorders .

Molecular Structure Analysis

The molecular structure of indole derivatives is typically complex, with various functional groups attached to the indole core . These functional groups can greatly influence the properties and reactivity of the compound.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on the functional groups present . These reactions can include formylation, reduction, and olefination .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate, focusing on six unique applications:

Cancer Research

Tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate has shown potential in cancer research due to its ability to act as a precursor for biologically active compounds. Indole derivatives are known for their anticancer properties, and this compound can be used to synthesize molecules that inhibit cancer cell growth and proliferation .

Antimicrobial Agents

This compound is also significant in the development of antimicrobial agents. Indole derivatives have been found to possess strong antimicrobial properties, making them effective against a variety of bacterial and fungal infections. The structural features of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can be utilized to create new antimicrobial drugs .

Neuroprotective Agents

Research has indicated that indole derivatives can serve as neuroprotective agents. Tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can be used in the synthesis of compounds that protect neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Drugs

The compound is also valuable in the development of anti-inflammatory drugs. Indole derivatives have been shown to exhibit significant anti-inflammatory activity, which can be harnessed to treat various inflammatory conditions. Tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can be a key intermediate in the synthesis of these therapeutic agents .

Analgesic Compounds

In the field of pain management, tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can be used to develop new analgesic compounds. Indole derivatives have been found to have analgesic properties, providing relief from pain without the side effects associated with traditional painkillers .

Antioxidant Research

Lastly, this compound is important in antioxidant research. Indole derivatives are known for their antioxidant properties, which help in neutralizing free radicals and preventing oxidative stress. Tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can be used to synthesize new antioxidants that protect cells from damage and support overall health .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 7-ethynyl-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-11-7-6-8-12-9-10-16(13(11)12)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPYPUZJCNJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)

![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)

![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)